6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride
Overview
Description
6-Chlorospiro[chroman-2,4’-piperidin]-4-one hydrochloride is a chemical compound with the empirical formula C13H17Cl2NO . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of 6-Chlorospiro[chroman-2,4’-piperidin]-4-one hydrochloride is 274.19 . The SMILES string representation of the molecule is ClC1=CC=C2OC3 (CCNCC3)CCC2=C1.Cl . The InChI key is SNCSIJMBJBJOMN-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Biological Activity
Research into spiro compounds, including those similar to 6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride, has demonstrated their potential in the synthesis of molecules with significant biological activities. For instance, Yamato et al. (1981) explored the synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues, finding several compounds that inhibited histamine release from isolated rat peritoneal mast cells. This suggests the role of such compounds in developing treatments for allergic reactions and other conditions involving mast cells (Yamato et al., 1981).
Antimicrobial and Antiviral Activities
Further research has highlighted the antimicrobial and antiviral potential of compounds structurally related to this compound. Priya et al. (2005) synthesized novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides, demonstrating potent inhibitory activity against various pathogenic strains. This underscores the utility of such compounds in the development of new antimicrobial agents (Priya et al., 2005).
Drug Discovery and Molecular Dynamics
Compounds with the spiro-piperidine structure have been investigated for their therapeutic potential, including as inhibitors of enzymes or receptors relevant to diseases such as Alzheimer's. Research into the design, synthesis, and biological evaluation of novel cholinesterase inhibitors as anti-Alzheimer's agents, involving chroman-4-one derivatives, showcases the application of such compounds in drug discovery. This highlights their potential in modulating enzyme activity relevant to neurodegenerative diseases (Shamsimeymandi et al., 2019).
Structural and Molecular Analysis
The study of molecular structures, such as 4-carboxypiperidinium chloride, provides insight into the conformational dynamics and interactions of spiro compounds. This research contributes to a deeper understanding of how such compounds interact at the molecular level, informing their potential applications in medicinal chemistry and material science (Szafran et al., 2007).
Properties
IUPAC Name |
6-chlorospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2.ClH/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13;/h1-2,7,15H,3-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMRWZNLGYJXLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624876 | |
Record name | 6-Chlorospiro[1-benzopyran-2,4'-piperidin]-4(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300552-38-9 | |
Record name | 6-Chlorospiro[1-benzopyran-2,4'-piperidin]-4(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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